N-(1-methylpiperidin-4-yl)-N-phenylbutanamide
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Overview
Description
N-(1-methylpiperidin-4-yl)-N-phenylbutanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of N-(1-methylpiperidin-4-yl)-N-phenylbutanamide involves several steps. One common method includes the reaction of 1-methylpiperidine with phenylbutanamide under specific conditions . Industrial production methods often involve the use of intermediates and catalysts to optimize yield and purity .
Chemical Reactions Analysis
N-(1-methylpiperidin-4-yl)-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-methylpiperidin-4-yl)-N-phenylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-methylpiperidin-4-yl)-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The piperidine moiety plays a crucial role in its biological activity, often interacting with enzymes and receptors in the body . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(1-methylpiperidin-4-yl)-N-phenylbutanamide can be compared with other piperidine derivatives, such as:
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound has a similar piperidine structure but differs in its functional groups.
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine: Another piperidine derivative with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
244195-39-9 |
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Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
N-(1-methylpiperidin-4-yl)-N-phenylbutanamide |
InChI |
InChI=1S/C16H24N2O/c1-3-7-16(19)18(14-8-5-4-6-9-14)15-10-12-17(2)13-11-15/h4-6,8-9,15H,3,7,10-13H2,1-2H3 |
InChI Key |
GYCOYFSNPYCQOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1CCN(CC1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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